5'-O-Dmt-2'-O-methyl-inosine

Description

BenchChem offers high-quality 5'-O-Dmt-2'-O-methyl-inosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-O-Dmt-2'-O-methyl-inosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

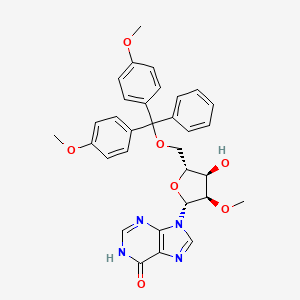

IUPAC Name |

9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N4O7/c1-39-23-13-9-21(10-14-23)32(20-7-5-4-6-8-20,22-11-15-24(40-2)16-12-22)42-17-25-27(37)28(41-3)31(43-25)36-19-35-26-29(36)33-18-34-30(26)38/h4-16,18-19,25,27-28,31,37H,17H2,1-3H3,(H,33,34,38)/t25-,27-,28-,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFBGUCGEWPHRA-QWOIFIOOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Cornerstone of Automated Nucleic Acid Synthesis

Sources

- 1. vapourtec.com [vapourtec.com]

- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. 4,4'-Dimethoxytrityl alcohol | 40615-35-8 | Benchchem [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Protection of 5'-hydroxy functions of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. atdbio.com [atdbio.com]

- 10. biotage.com [biotage.com]

- 11. blog.biosearchtech.com [blog.biosearchtech.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 15. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Acid binding and detritylation during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. dupont.com [dupont.com]

- 20. 寡核苷酸纯化 [sigmaaldrich.com]

- 21. atdbio.com [atdbio.com]

A Technical Guide to 2'-O-Methyl Modification and Its Core Function in RNA Stability

Abstract

Ribose 2'-O-methylation (Nm), a prevalent and highly conserved post-transcriptional modification, is integral to the structural integrity and functional regulation of a vast array of RNA molecules. Found in nearly all classes of RNA—from ribosomal (rRNA) and transfer (tRNA) to messenger RNA (mRNA) and various non-coding RNAs—this seemingly subtle addition of a methyl group to the 2' hydroxyl of the ribose sugar imparts profound effects on RNA stability, structure, and interaction with cellular machinery.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted role of 2'-O-methylation in enhancing RNA stability. We will dissect the core biochemical mechanisms conferring this stability, survey its critical biological functions, detail its transformative impact on RNA therapeutics, and provide a practical overview of state-of-the-art methodologies for its detection and analysis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how this fundamental modification is leveraged by nature and science to control RNA fate.

The Molecular Basis of 2'-O-Methylation-Induced Stability

The enhanced stability of 2'-O-methylated RNA is not a singular effect but rather the culmination of several key physicochemical changes imparted by the methyl group.

Steric Hindrance and Protection from Nuclease Degradation

The primary mechanism by which 2'-O-methylation enhances RNA stability is through direct protection against enzymatic degradation. The 2'-hydroxyl group (2'-OH) is a critical reactive moiety that participates in RNA cleavage by a wide range of endo- and exonucleases.

By converting the 2'-OH to a 2'-O-methyl (2'-O-Me) ether group, the nucleotide becomes a formidable fortress against nuclease attack.[3][4] The methyl group provides steric bulk that physically obstructs the active sites of nucleases, such as RNase A, RNase T1, and RNase T2, preventing them from accessing and cleaving the adjacent 3' phosphodiester bond.[1] This modification renders the RNA backbone significantly more resistant to both random and targeted enzymatic hydrolysis, a property that is fundamental to its biological roles and therapeutic applications.[1][4]

Conformational Rigidity and Helical Stabilization

Beyond shielding from nucleases, the 2'-O-methyl group pre-organizes the RNA backbone into a more stable conformation. The ribose sugar of a nucleotide can exist in different "puckers," primarily the C3'-endo and C2'-endo conformations. The C3'-endo pucker is characteristic of the A-form helical structure adopted by RNA duplexes.

The 2'-O-methyl group energetically favors and locks the ribose into the C3'-endo conformation.[2] This pre-organization reduces the entropic penalty of forming a duplex, thereby increasing the thermodynamic stability of RNA:RNA and RNA:DNA helices.[2][3] Each 2'-O-methylation can increase the melting temperature (Tm) of a duplex, contributing to a more stable and rigid structure.[5] This enhanced structural integrity is crucial for the function of highly structured RNAs like rRNA and tRNA.[5]

Biological Functions and Significance

Nature has harnessed the stabilizing properties of 2'-O-methylation for a multitude of critical cellular functions.

Innate Immune Evasion: Distinguishing Self from Non-Self

In higher eukaryotes, the innate immune system employs pattern recognition receptors (PRRs) like RIG-I and MDA5 to detect foreign RNA, such as that from viral pathogens.[6][7] These sensors recognize features common to viral RNA, including 5'-triphosphates. To prevent an autoimmune response against its own transcripts, host mRNA is modified at its 5' end with a 7-methylguanosine (m7G) cap. Furthermore, the first and sometimes second nucleotides of the transcript are 2'-O-methylated, creating what are known as "Cap 1" and "Cap 2" structures, respectively.[6][8]

The 2'-O-methyl group at this position acts as a critical molecular signature for "self" RNA. It sterically clashes with key residues (like Histidine 830 in RIG-I) in the RNA-binding pocket of these immune sensors, preventing their activation.[6][7][9] This modification works synergistically with the m7G cap to drastically reduce binding affinity and abrogate the downstream interferon response.[6][9] Consequently, viruses like SARS-CoV-2 have evolved their own 2'-O-methyltransferase enzymes to mimic this host modification, thereby cloaking their RNA from the immune system and promoting their replication.[10][11]

Regulating mRNA Stability and Translation

While the 5' cap modification is well-established, recent transcriptome-wide studies have revealed the presence of 2'-O-methylation at internal sites within mRNAs.[12][13] These internal modifications, often mediated by the methyltransferase Fibrillarin (FBL), have been shown to positively correlate with increased mRNA stability and higher expression levels.[12][13][14] One proposed mechanism is that internal Nm sites are associated with widespread shortening of the 3' UTR, a feature known to enhance overall RNA stability.[12][13]

However, the role of internal Nm can be complex. While enhancing stability, modifications within the coding sequence can also disrupt the decoding process during translation. The methyl group can sterically interfere with the ribosomal machinery that monitors the codon-anticodon helix, potentially slowing translation elongation and leading to reduced protein output for that specific transcript.[15] This suggests a dual role for internal 2'-O-methylation in fine-tuning gene expression by balancing transcript longevity with translational efficiency.

Ensuring Fidelity in Ribosome Biogenesis and Function

Ribosomal RNA (rRNA) is the most abundant type of RNA in the cell and is heavily decorated with 2'-O-methylations, with over 100 sites in human rRNA.[5][16] These modifications are guided by C/D box small nucleolar RNAs (snoRNAs) and are critical for the proper folding, processing, and assembly of the ribosome.[16][17] By stabilizing specific helical structures and promoting correct intramolecular interactions, 2'-O-methylation ensures the formation of a functional ribosome.[18]

Functionally, these modifications are not merely structural. They are concentrated in key operational centers of the ribosome, such as the peptidyl transferase center (PTC) and the decoding site.[16] Alterations in the rRNA methylation pattern can impact ribosome dynamics, affecting the efficiency and fidelity of translation for specific subsets of mRNAs.[16][17] This has led to the "ribosome heterogeneity" hypothesis, where cells can produce specialized ribosomes by modulating their rRNA modification patterns to fine-tune the proteome in response to different conditions.[16]

Application in RNA Therapeutics: Engineering Stability and Efficacy

The inherent instability of RNA has long been a major hurdle in its development as a therapeutic modality. The strategic incorporation of 2'-O-methyl modifications has been a transformative solution, dramatically improving the viability of mRNA vaccines, siRNAs, and antisense oligonucleotides (ASOs).

mRNA Vaccines and Therapeutics

The success of the mRNA vaccines against COVID-19 is a testament to the power of RNA modifications. To enhance stability and reduce immunogenicity, these synthetic mRNAs incorporate 2'-O-methylated nucleotides, often in combination with other modifications like pseudouridine. This modification strategy achieves two critical goals:

-

Enhanced Stability : It protects the mRNA from rapid degradation by extracellular and intracellular nucleases, prolonging its half-life and allowing for sustained antigen production.[10]

-

Reduced Immunogenicity : By mimicking the "Cap 1" structure of host mRNA, it helps the vaccine evade detection by innate immune sensors like RIG-I and MDA5, preventing an unwanted inflammatory response that could degrade the mRNA before it can be translated effectively.[10][19]

Antisense Oligonucleotides (ASOs) and Small Interfering RNAs (siRNAs)

For RNA interference (RNAi) and antisense therapies, 2'-O-methylation is a cornerstone of "second-generation" chemical modifications.[20][21] Unmodified oligonucleotides are quickly cleared from the body. Incorporating 2'-O-methyl nucleotides throughout the sequence, often in combination with a phosphorothioate (PS) backbone, significantly increases their resistance to nuclease degradation.[20][22][23]

This modification enhances the pharmacokinetic profile of the drug, increasing its half-life in circulation and improving tissue uptake.[22] Furthermore, it increases the binding affinity of the oligo to its target mRNA and can reduce off-target effects.[20][24] The precise pattern of 2'-O-methylation must be carefully optimized, as excessive modification, particularly in the "seed" region of an siRNA, can interfere with the assembly and function of the RNA-induced silencing complex (RISC).[24]

| Therapeutic Modality | Primary Benefit of 2'-O-Methylation | Secondary Benefits |

| mRNA Vaccines | Reduced innate immunogenicity, Nuclease resistance | Increased translation duration |

| siRNA | Enhanced nuclease resistance, Increased serum stability | Reduced off-target effects, Increased target affinity |

| ASOs | Enhanced nuclease resistance, Increased target affinity | Reduced toxicity, Improved pharmacokinetics |

Table 1: Impact of 2'-O-Methylation on Key RNA Therapeutic Properties.

Experimental Methodologies for Analysis

The study of 2'-O-methylation relies on robust methods for its detection, mapping, and quantification. These techniques generally exploit the unique chemical properties conferred by the modification.

High-Throughput Sequencing: The RiboMethSeq Protocol

RiboMethSeq is a widely used high-throughput method for mapping 2'-O-methyl sites at single-nucleotide resolution.[25][26][27] The methodology is elegantly designed around the core principle that the phosphodiester bond 3' to a 2'-O-methylated nucleotide is protected from alkaline hydrolysis.[25][28]

Core Principle: When RNA is subjected to random alkaline fragmentation, cleavage is less likely to occur after a 2'-O-methylated nucleotide. When the resulting RNA fragments are converted into a sequencing library, this protection manifests as a characteristic "gap" or a significant drop in the number of sequencing reads that start at the modified position.[26]

Experimental Protocol: RiboMethSeq

-

RNA Fragmentation: Purified RNA (as little as 1 ng) is subjected to controlled alkaline hydrolysis (e.g., using a sodium bicarbonate buffer at 95°C), generating a pool of randomly cleaved fragments.[25][28] Causality: This step is critical for creating a fragmentation pattern that reflects the inherent stability of the phosphodiester backbone. The conditions are optimized to ensure random cleavage rather than sequence- or structure-specific cleavage.

-

End Repair: The 3' ends of the RNA fragments are dephosphorylated, and the 5' ends are phosphorylated using T4 Polynucleotide Kinase (PNK). Causality: This enzymatic repair creates uniform 5'-phosphate and 3'-hydroxyl ends, which are required for the subsequent ligation of sequencing adapters.

-

Adapter Ligation: Specific sequencing adapters are ligated to the 3' and 5' ends of the repaired RNA fragments.

-

Reverse Transcription & PCR Amplification: The ligated fragments are reverse transcribed into cDNA and then PCR amplified to generate a sufficient quantity of material for sequencing. Barcodes are typically added during the PCR step to allow for multiplexing of samples.

-

High-Throughput Sequencing: The resulting cDNA library is sequenced using an Illumina platform (e.g., MiSeq or HiSeq).[25][26]

-

Bioinformatic Analysis: Sequencing reads are aligned to a reference transcriptome. The number of reads starting at each nucleotide position (5' ends) is counted. A 2'-O-methylated site is identified by a statistically significant drop in coverage at that position compared to neighboring nucleotides.[25] A "RiboMethSeq score" is often calculated to quantify the level of protection and, by extension, the stoichiometry of the modification.[28]

Other and Emerging Detection Methods

While RiboMethSeq is powerful, other methods are also employed, each with distinct advantages.

| Method | Principle | Resolution | Key Advantage |

| RTL-P | Reverse transcriptase stalling at low dNTP concentrations.[1][29] | Single Nucleotide | Good for validating specific sites. |

| RNase H Cleavage Assay | Resistance to cleavage by RNase H when targeted by a chimeric DNA-RNA oligo.[30][31] | Single Nucleotide | Highly sensitive for specific predicted sites.[30] |

| Nanopore Direct RNA Seq | Direct detection of altered electrical signals as the native RNA strand passes through a nanopore.[4][32] | Single Nucleotide | No amplification bias; provides stoichiometric information.[32] |

| HPLC/Mass Spectrometry | Separation and mass analysis of digested ribonucleosides.[1] | Not Site-Specific | Provides absolute quantification of total Nm content. |

Table 2: Comparison of Methods for 2'-O-Methylation Analysis.

Conclusion and Future Outlook

The 2'-O-methyl modification is a fundamental pillar of RNA biology, acting as a master regulator of RNA stability, function, and interaction with the cellular environment. Its ability to sterically shield the RNA backbone from nuclease attack and to rigidify the helical structure underpins its diverse roles, from ensuring the fidelity of protein synthesis to providing a critical mechanism for immune self-recognition.

The translation of this basic biological principle into the realm of therapeutics has been nothing short of revolutionary. The engineering of 2'-O-methylated nucleotides into mRNA vaccines and oligonucleotide drugs has overcome long-standing barriers of instability and immunogenicity, paving the way for a new era of medicine.

Looking ahead, the field is poised for further advancement. The continued development of sensitive, quantitative, and transcriptome-wide mapping techniques like direct RNA sequencing will undoubtedly uncover new sites and functions of 2'-O-methylation, particularly dynamic modifications within mRNA that fine-tune gene expression in health and disease.[32][33] Understanding how cells regulate their "methylation landscape" and how this is dysregulated in pathologies like cancer and viral infections will open new avenues for diagnostic markers and targeted therapeutic interventions.[3][33] The simple methyl group, precisely placed on a ribose sugar, will continue to be a central focus of both fundamental RNA biology and cutting-edge drug development.

References

-

Motorin, Y., & Marchand, V. (2021). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. Genes, 12(5), 642. [Link]

-

Li, Y., et al. (2024). 2′-O-Methylation at internal sites on mRNA promotes mRNA stability. Molecular Cell, 84(12), 2320-2336.e6. [Link]

-

Yu, Y. T., & Steitz, J. A. (1997). A new method for detecting sites of 2'-O-methylation in RNA molecules. RNA, 3(8), 807–810. [Link]

-

Krogh, N., et al. (2020). Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq. Frontiers in Genetics, 11, 81. [Link]

-

Marchand, V., et al. (2016). General overview of the RiboMethSeq protocol. RNA containing 2′-O-Me... ResearchGate. [Link]

-

Marchand, V., & Motorin, Y. (2017). Quantification of 2′-O-Me Residues in RNA Using Next-Generation Sequencing (Illumina RiboMethSeq Protocol). In RNA Methylation (pp. 139-157). Humana Press, New York, NY. [Link]

-

Zhou, K. I., et al. (2024). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Genes & Development, 38(5-6), 187-203. [Link]

-

CD Genomics. (n.d.). What Is 2'-O-Methylation and How to Detect It. CD Genomics. [Link]

-

Marchand, V., et al. (2017). Next-Generation Sequencing-Based RiboMethSeq Protocol for Analysis of tRNA 2′-O-Methylation. Genes, 8(2), 68. [Link]

-

Devarkar, S. C., et al. (2016). Structural basis for m7G recognition and 2′-O-methyl discrimination in capped RNAs by the innate immune receptor RIG-I. Proceedings of the National Academy of Sciences, 113(3), 596-601. [Link]

-

Birkedal, U., et al. (2016). Illumina-based RiboMethSeq approach for mapping of 2′-O-Me residues in RNA. Nucleic Acids Research, 44(14), e118. [Link]

-

He, C., et al. (2023). A new method for detecting sites of 2′-O-methylation in RNA molecules. ResearchGate. [Link]

-

Li, Y., et al. (2024). 2′-O-methylation at internal sites on mRNA promotes mRNA stability. Cell Press. [Link]

-

Wikipedia. (2023). 2'-O-methylation. [Link]

-

Li, Y., et al. (2024). 2'-O-methylation at internal sites on mRNA promotes mRNA stability. PubMed. [Link]

-

Devarkar, S. C., et al. (2016). Structural basis for m7G recognition and 2'-O-methyl discrimination in capped RNAs by the innate immune receptor RIG-I. PubMed. [Link]

-

Motorin, Y., & Marchand, V. (2018). Analysis of 2′-O-methylation using resistance to nucleolytic cleavage... ResearchGate. [Link]

-

Choi, J., et al. (2018). 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation. Nature Structural & Molecular Biology, 25(3), 208-216. [Link]

-

Falaleeva, M., & Stamm, S. (2021). RNA 2′-O-Methylation (Nm) Modification in Human Diseases. International Journal of Molecular Sciences, 22(16), 8941. [Link]

-

Valen, G., & Patel, S. S. (2022). Proofreading mechanisms of the innate immune receptor RIG-I: distinguishing self and viral RNA. Biochemical Society Transactions, 50(3), 1125-1135. [Link]

-

Erales, J., et al. (2017). Evidence for rRNA 2′-O-methylation plasticity: Control of intrinsic translational capabilities of human ribosomes. Proceedings of the National Academy of Sciences, 114(49), 12934-12939. [Link]

-

Baxter, E. J., et al. (2022). Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics. Nature Communications, 13(1), 1432. [Link]

-

Freund, I., et al. (2018). 2′-O-methylation within prokaryotic and eukaryotic tRNA inhibits innate immune activation by endosomal Toll-like receptors but does not affect recognition of whole organisms. RNA, 24(6), 756-768. [Link]

-

Lestrade, L., & Weber, T. (2023). Variable rRNA 2'-O-methylation fine-tunes ribosome function in Saccharomyces cerevisiae. bioRxiv. [Link]

-

Chiu, Y. L., & Rana, T. M. (2003). Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity. RNA, 9(9), 1034–1048. [Link]

-

Al-Harthi, S., et al. (2023). RNA 2′-O-methylation modification and its implication in COVID-19 immunity. ResearchGate. [Link]

-

Poresyn Solutions. (2024). Complete Guide of siRNA vs ASO Technology in 2025. [Link]

-

Valen, G., & Patel, S. S. (2022). Proofreading mechanisms of the innate immune receptor RIG-I: distinguishing self and viral RNA. Biochemical Society Transactions. [Link]

-

Weng, Y., et al. (2021). Innovative developments and emerging technologies in RNA therapeutics. Expert Opinion on Drug Delivery, 18(12), 1747-1765. [Link]

-

Chen, K., & Zhao, D. (2024). The detection, function, and therapeutic potential of RNA 2'-O-methylation. The Innovation, 5(2), 100585. [Link]

-

Chaudhary, N., et al. (2021). The Pivotal Role of Chemical Modifications in mRNA Therapeutics. Frontiers in Cell and Developmental Biology, 9, 696352. [Link]

-

Zhou, K. I., et al. (2024). 2′-O-Methylation (Nm) in RNA: Progress, Challenges, and Future Directions. ResearchGate. [Link]

-

Rinaldi, C., & Wood, M. J. A. (2018). Antisense oligonucleotides: A primer. Current Opinion in Pharmacology, 38, 1-6. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]

- 5. 2'-O-methylation - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

- 7. Proofreading mechanisms of the innate immune receptor RIG-I: distinguishing self and viral RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Structural basis for m7G recognition and 2'-O-methyl discrimination in capped RNAs by the innate immune receptor RIG-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The detection, function, and therapeutic potential of RNA 2'-O-methylation [the-innovation.org]

- 12. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 14. 2'-O-methylation at internal sites on mRNA promotes mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Variable rRNA 2’-O-methylation fine-tunes ribosome function in Saccharomyces cerevisiae | bioRxiv [biorxiv.org]

- 19. Frontiers | The Pivotal Role of Chemical Modifications in mRNA Therapeutics [frontiersin.org]

- 20. blog.biosearchtech.com [blog.biosearchtech.com]

- 21. Antisense oligonucleotides: A primer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Complete Guide of siRNA vs ASO Technology in 2025 [poresynsolutions.com]

- 24. tandfonline.com [tandfonline.com]

- 25. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]

- 26. researchgate.net [researchgate.net]

- 27. Quantification of 2′-O-Me Residues in RNA Using Next-Generation Sequencing (Illumina RiboMethSeq Protocol) | Springer Nature Experiments [experiments.springernature.com]

- 28. academic.oup.com [academic.oup.com]

- 29. researchgate.net [researchgate.net]

- 30. A new method for detecting sites of 2'-O-methylation in RNA molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. nanoporetech.com [nanoporetech.com]

- 33. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5'-O-DMT-2'-O-methyl-inosine phosphoramidite: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5'-O-DMT-2'-O-methyl-inosine phosphoramidite, a critical building block in the synthesis of modified oligonucleotides for research, diagnostics, and therapeutic development. We will delve into its chemical properties, provide detailed protocols for its incorporation into synthetic RNA, and discuss the scientific rationale behind these methodologies. This document is intended for researchers, chemists, and drug development professionals actively engaged in the field of nucleic acid chemistry.

Introduction: The Significance of 2'-O-methyl-inosine in Oligonucleotide Therapeutics

The landscape of oligonucleotide-based therapeutics is rapidly evolving, with chemical modifications playing a pivotal role in enhancing the efficacy, stability, and specificity of these molecules. The incorporation of 2'-O-methyl (2'-OMe) ribonucleosides is a well-established strategy to confer significant resistance to nuclease degradation, a critical attribute for in vivo applications.[][2] The 2'-O-methyl group also modulates the conformational properties of the ribose sugar, favoring an RNA-like A-form helix, which can enhance the binding affinity of an oligonucleotide to its target RNA.[3]

Inosine, a naturally occurring purine nucleoside, is of particular interest due to its ability to act as a universal base, capable of pairing with all four canonical bases (A, U, C, G), albeit with varying affinities.[][5] This property is invaluable in the design of probes and primers for polymorphic targets. In the context of RNA editing, adenosine is deaminated to inosine, a process that can alter protein coding and modulate RNA structure and function.[6] The combination of a 2'-O-methyl modification with an inosine base, therefore, offers a powerful tool for creating oligonucleotides with unique properties for antisense applications, siRNA, and diagnostic probes.

This guide will focus on the practical aspects of utilizing 5'-O-DMT-2'-O-methyl-inosine phosphoramidite, the key reagent for introducing this modified nucleoside into synthetic oligonucleotides.

Core Properties of 5'-O-DMT-2'-O-methyl-inosine phosphoramidite

5'-O-DMT-2'-O-methyl-inosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite is a protected nucleoside monomer designed for use in automated solid-phase oligonucleotide synthesis.[7] The key chemical features that enable its function are:

-

5'-O-Dimethoxytrityl (DMT) group: This acid-labile protecting group shields the 5'-hydroxyl function, preventing its participation in the coupling reaction until it is intentionally removed at the beginning of each synthesis cycle.[8]

-

2'-O-methyl (2'-OMe) group: This modification is integral to the nucleoside and provides the resulting oligonucleotide with enhanced stability and binding properties.[]

-

3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite: This reactive moiety at the 3'-position is activated during the coupling step to form a phosphite triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.[10]

The structure of 5'-O-DMT-2'-O-methyl-inosine phosphoramidite is depicted below:

Figure 1: Chemical structure of 5'-O-DMT-2'-O-methyl-inosine phosphoramidite.

Quantitative Data Summary

The following table summarizes key quantitative data for 5'-O-DMT-2'-O-methyl-inosine phosphoramidite and the properties it imparts to oligonucleotides.

| Property | Value | Source(s) |

| Chemical Formula | C41H49N6O8P | [7] |

| Molecular Weight | 784.83 g/mol | [7] |

| CAS Number | 128219-85-2 | [7] |

| Appearance | White to off-white powder | [11] |

| Purity (HPLC) | ≥98.0% | [11] |

| Storage Condition | -20°C under an inert atmosphere | [8] |

| Typical Coupling Efficiency | >98% | [2][3] |

| Increase in Duplex Tm | ~ +1.3°C per modification (vs. DNA/RNA duplex) | [][2][3] |

Experimental Protocols: Synthesis, Deprotection, and Purification

The successful incorporation of 5'-O-DMT-2'-O-methyl-inosine into an oligonucleotide requires a carefully controlled series of chemical reactions. The following protocols are based on established phosphoramidite chemistry and are optimized for 2'-O-methylated monomers.

Solid-Phase Oligonucleotide Synthesis Workflow

The synthesis of oligonucleotides containing 2'-O-methyl-inosine follows the standard, automated solid-phase phosphoramidite cycle.[10] The workflow is illustrated below.

Figure 2: Workflow for oligonucleotide synthesis incorporating 2'-O-methyl-inosine.

Materials:

-

5'-O-DMT-2'-O-methyl-inosine phosphoramidite

-

Standard 5'-O-DMT-2'-O-methyl phosphoramidites (A, C, G, U)

-

Anhydrous acetonitrile

-

Activator solution (e.g., 0.25 M 4,5-dicyanoimidazole (DCI) in acetonitrile or 0.45 M 1H-Tetrazole in acetonitrile)[12]

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

-

Oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water)

-

Controlled pore glass (CPG) solid support with the initial nucleoside

Protocol:

-

Reagent Preparation: Dissolve the 5'-O-DMT-2'-O-methyl-inosine phosphoramidite and other phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M. Install all reagent bottles on an automated DNA/RNA synthesizer.

-

Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer, specifying the cycle for the incorporation of 2'-O-methyl-inosine.

-

Initiate Synthesis: The synthesizer will execute the following four-step cycle for each nucleotide addition:

-

Deblocking: The 5'-DMT group is removed from the support-bound nucleoside using the deblocking solution.

-

Coupling: The incoming phosphoramidite (including the 2'-O-methyl-inosine phosphoramidite) is activated by the activator and reacts with the free 5'-hydroxyl of the growing oligonucleotide chain. A coupling time of 12-15 minutes is recommended for sterically hindered 2'-O-methyl phosphoramidites to ensure high coupling efficiency.[7][13]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.

-

-

Final Deblocking (Optional): After the final coupling cycle, the terminal 5'-DMT group can either be removed ("DMT-off") or left on ("DMT-on") to facilitate purification.

Deprotection of the Oligonucleotide

The deprotection of oligonucleotides containing 2'-O-methyl modifications is generally more straightforward than that of standard RNA, as there is no 2'-hydroxyl protecting group to remove. The procedure is similar to that used for DNA oligonucleotides.[14]

Materials:

-

Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v) or concentrated ammonium hydroxide.

-

Sterile, nuclease-free water.

Protocol:

-

Cleavage and Base Deprotection:

-

Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.

-

Add the deprotection solution (e.g., AMA).

-

Incubate at 65°C for 10-15 minutes for AMA, or at 55°C for 4-8 hours for concentrated ammonium hydroxide.[15] The AMA treatment is significantly faster and is generally preferred.

-

Allow the vial to cool to room temperature.

-

-

Supernatant Collection: Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new sterile tube.

-

Evaporation: Evaporate the solution to dryness using a vacuum concentrator.

Causality and Trustworthiness: The choice of deprotection reagent and conditions is critical. AMA is a highly effective and rapid deprotecting agent.[15] However, if the oligonucleotide contains other sensitive modifications, a milder deprotection scheme, such as using potassium carbonate in methanol with UltraMild phosphoramidites, may be necessary.[14] The hypoxanthine base of inosine is stable under standard deprotection conditions used for DNA and 2'-OMe RNA.

Purification of the Oligonucleotide

Purification is essential to remove truncated sequences (failure sequences) and other by-products from the synthesis and deprotection steps.[16] Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying modified oligonucleotides.[17]

Protocol: Reverse-Phase HPLC Purification

-

Sample Preparation: Re-dissolve the dried crude oligonucleotide in sterile, nuclease-free water or a suitable HPLC loading buffer.

-

HPLC System:

-

Column: A C18 reverse-phase column is typically used.[18]

-

Buffers:

-

Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water.

-

Buffer B: Acetonitrile.

-

-

-

Purification:

-

Inject the sample onto the HPLC column.

-

Elute the oligonucleotide using a gradient of increasing Buffer B concentration.

-

If the synthesis was performed "DMT-on," the full-length product will be significantly more hydrophobic and will elute later than the "DMT-off" failure sequences. This provides excellent separation.[19]

-

Monitor the elution at 260 nm.

-

-

Fraction Collection and Processing:

-

Collect the peak corresponding to the full-length oligonucleotide.

-

If "DMT-on" purification was used, the DMT group must be removed by treating the collected fraction with an acid (e.g., 80% acetic acid), followed by neutralization.

-

Desalt the purified oligonucleotide using a suitable method, such as size-exclusion chromatography or ethanol precipitation.

-

Evaporate the final solution to dryness.

-

Self-Validating System: The purity of the final product should be verified by analytical HPLC and/or mass spectrometry to confirm the identity and integrity of the synthesized oligonucleotide.

Conclusion and Field-Proven Insights

5'-O-DMT-2'-O-methyl-inosine phosphoramidite is a robust and reliable reagent for the synthesis of modified oligonucleotides with enhanced nuclease resistance and unique base-pairing properties. The key to successful synthesis lies in understanding the interplay between the phosphoramidite chemistry and the specific properties of the 2'-O-methyl modification.

Expert Insights:

-

Coupling Time is Critical: While standard DNA phosphoramidites couple efficiently in under a minute, the steric bulk of the 2'-O-methyl group necessitates longer coupling times (12-15 minutes) to achieve high stepwise yields. Failure to extend the coupling time is a common source of low-yield syntheses.[7]

-

Activator Choice Matters: For sterically hindered phosphoramidites like 2'-O-methylated monomers, a more potent activator such as DCI is often recommended over the standard 1H-Tetrazole to drive the coupling reaction to completion.[12]

-

"DMT-on" Purification Strategy: For longer or more complex modified oligonucleotides, performing the synthesis with the final DMT group left on provides a significant advantage for RP-HPLC purification, as the large hydrophobic DMT group allows for excellent separation of the full-length product from truncated failure sequences.[19]

By adhering to the optimized protocols outlined in this guide and understanding the chemical principles behind them, researchers can confidently incorporate 2'-O-methyl-inosine into their oligonucleotide designs, paving the way for advancements in therapeutic and diagnostic applications.

References

- Eadie, J. S., & Davidson, D. S. (1987). Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column. Analytical Biochemistry, 165(2), 442-447.

-

Glen Research. (n.d.). 2'-O-Me Phosphoramidites and Supports for RNA Synthesis. Retrieved January 21, 2026, from [Link]

- Wengel, J., et al. (2007). Activators for oligonucleotide and phosphoramidite synthesis. Google Patents.

-

Glen Research. (2017). Glen Report 30.14 - Use of 2'-OMe-PACE Monomers During Oligo Synthesis. Retrieved January 21, 2026, from [Link]

-

Glen Research. (n.d.). Deprotection Guide. Retrieved January 21, 2026, from [Link]

-

Glen Research. (2009). Glen Report 21.15 - Deprotection - Volume 2 - RNA Deprotection. Retrieved January 21, 2026, from [Link]

-

Bio-Synthesis Inc. (2013). Method of Oligonucleotide Purification. Retrieved January 21, 2026, from [Link]

-

Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Retrieved January 21, 2026, from [Link]

-

LabCluster. (n.d.). Oligonucleotide Purification Guidelines. Retrieved January 21, 2026, from [Link]

-

Glen Research. (2007). Glen Report 19.22 - Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA. Retrieved January 21, 2026, from [Link]

-

Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TBDMS-protected monomers. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2018). Streamlined Process for the Chemical Synthesis of RNA Using 2 '-O-Thionocarbamate-Protected Nucleoside Phosphoramidites in the Solid Phase. Retrieved January 21, 2026, from [Link]

-

Glen Research. (2007). Glen Report 19.29 - Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. Retrieved January 21, 2026, from [Link]

-

Glen Research. (n.d.). The Glen Report. Retrieved January 21, 2026, from [Link]

-

Chemical Suppliers USA. (n.d.). 5'-o-dmt-2'-o-methylinosine 3'-ce phosphoramidite suppliers USA. Retrieved January 21, 2026, from [Link]

-

AlidaBio. (n.d.). The Power of Inosine: How RNA Editing Shapes the Transcriptome. Retrieved January 21, 2026, from [Link]

-

Bio-Synthesis Inc. (n.d.). 2'-O-Methylinosine, 2'-OMe-I Oligonucleotide Modification. Retrieved January 21, 2026, from [Link]

-

Amerigo Scientific. (n.d.). 2' & 3' -O-Methyl RNA Synthesis. Retrieved January 21, 2026, from [Link]

-

Glen Research. (2008). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Retrieved January 21, 2026, from [Link]

-

Glen Research. (n.d.). Glen Report 1-21: Chemical Modification of the 5'-Terminus of Oligonucleotides. Retrieved January 21, 2026, from [Link]

-

ChemRxiv. (2021). A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). 2'-O-methylation. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). 2'-O-methylation. Retrieved January 21, 2026, from [Link]

-

Bio-Synthesis Inc. (n.d.). 2'-O-Methylinosine, 2'-OMe-I Oligonucleotide Modification. Retrieved January 21, 2026, from [Link]

-

Oxford Academic. (n.d.). The use of 2'-O-methyloligoribonucleotides as novel nucleic acid probes. Retrieved January 21, 2026, from [Link]

-

National Institutes of Health. (2014). A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). Deprotection and purification of oligonucleotides and their derivatives.

-

National Institutes of Health. (1974). 2′-O-Methylation of Adenosine, Guanosine, Uridine, and Cytidine in RNA of Isolated Rat Liver Nuclei. Retrieved January 21, 2026, from [Link]

Sources

- 2. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. 2'-O methyl Inosine Oligo Modifications from Gene Link [genelink.com]

- 5. 2'-O-Methylinosine, 2'-OMe-I Oligonucleotide Modification [biosyn.com]

- 6. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glenresearch.com [glenresearch.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 10. DNA Phosphoramidites for Oligonucleotide Synthesis | TCI AMERICA [tcichemicals.com]

- 11. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. glenresearch.com [glenresearch.com]

- 13. glenresearch.com [glenresearch.com]

- 14. glenresearch.com [glenresearch.com]

- 15. glenresearch.com [glenresearch.com]

- 16. labcluster.com [labcluster.com]

- 17. idtdna.com [idtdna.com]

- 18. Method of Oligonucleotide Purification [biosyn.com]

- 19. Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Advantage of 2'-O-Methylation in RNA Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The landscape of nucleic acid therapeutics is rapidly evolving, with messenger RNA (mRNA) and other RNA modalities at the forefront of innovation. A critical challenge in the clinical translation of these therapies is ensuring their stability and minimizing off-target immunogenic responses. This in-depth technical guide explores a key chemical modification, 2'-O-methylation (Nm), that has emerged as a powerful tool to overcome these hurdles. We will delve into the core mechanisms by which 2'-O-methylation enhances the therapeutic potential of RNA, providing a comprehensive overview for researchers and developers in the field. This guide will dissect the biochemical underpinnings of Nm's benefits, detail methodologies for its incorporation and analysis, and present a forward-looking perspective on its application in next-generation RNA medicines.

The Fundamental Role of 2'-O-Methylation in RNA Biology

2'-O-methylation is a naturally occurring post-transcriptional modification where a methyl group is added to the 2'-hydroxyl group of the ribose sugar of a nucleotide.[1][2] This seemingly subtle alteration has profound effects on the physicochemical properties of the RNA molecule.[3] In eukaryotic cells, 2'-O-methylation is widespread, found in various RNA species including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and the 5' cap of messenger RNA (mRNA).[1][3] Its natural prevalence underscores its importance in fundamental cellular processes such as translation and splicing.[1]

The enzymatic machinery responsible for this modification is complex, involving both standalone protein enzymes and small nucleolar ribonucleoprotein (snoRNP) complexes that utilize C/D-box snoRNAs as guides for site-specific methylation.[2][3] The strategic placement of 2'-O-methyl groups within an RNA molecule is a testament to their functional significance, a principle that is now being harnessed for therapeutic benefit.

Core Benefits of 2'-O-Methylation for RNA Therapeutics

The incorporation of 2'-O-methylation into synthetic RNA therapeutics offers two primary advantages that directly address the key challenges of in vivo application: enhanced stability and mitigation of innate immune responses.

Enhanced Molecular Stability: A Shield Against Degradation

One of the most significant hurdles for RNA therapeutics is their inherent instability and susceptibility to degradation by ubiquitous nucleases. 2'-O-methylation provides a robust solution to this problem through two distinct mechanisms:

-

Steric Hindrance of Nucleases: The addition of a methyl group to the 2'-hydroxyl position of the ribose sugar creates steric hindrance, effectively shielding the adjacent phosphodiester bond from nuclease attack.[4] This modification significantly reduces the RNA's affinity for nucleases, thereby increasing its resistance to hydrolytic cleavage and prolonging its circulatory half-life.[4]

-

Stabilization of A-form Helix: The 2'-O-methyl group favors the C3'-endo conformation of the ribose sugar, which is the characteristic pucker found in A-form RNA helices.[1] This conformational bias stabilizes the helical structure of the RNA, contributing to its overall thermodynamic stability. Each 2'-O-methylation modification can increase the stability of an RNA duplex by approximately 0.2 kcal/mol.[1][2] This increased structural integrity further contributes to the molecule's resistance to degradation.

The practical implication of this enhanced stability is a longer duration of therapeutic effect, potentially allowing for lower or less frequent dosing regimens.

Evading the Innate Immune System: The "Self" Signal

The introduction of exogenous RNA into the body can trigger an innate immune response, primarily through the activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLR3, TLR7, TLR8), RIG-I-like receptors (RLRs), and others. These sensors are designed to recognize foreign nucleic acids, leading to the production of pro-inflammatory cytokines and type I interferons, which can cause adverse effects and limit therapeutic efficacy.

2'-O-methylation acts as a molecular "camouflage," helping therapeutic RNA to be recognized as "self" by the host's immune system.[5] This is particularly crucial for mRNA therapeutics. In higher eukaryotes, the 5' cap of virtually all mRNAs contains 2'-O-methylation at the first and sometimes second nucleotide (cap-1 and cap-2 structures).[1] This modification prevents the binding of nucleic acid sensors, thus preventing the activation of the innate immune response by self-mRNAs.[1]

By incorporating 2'-O-methylation, especially at the 5' end of in vitro transcribed mRNA, therapeutic constructs can effectively evade detection by these immune sensors. This has been a critical innovation in the development of mRNA vaccines and therapeutics, leading to higher protein expression and a more favorable safety profile. Viruses such as HIV and SARS-CoV-2 have also been shown to utilize 2'-O-methylation to evade the host immune system, highlighting the evolutionary significance of this modification in nucleic acid recognition.[4][5]

Incorporating 2'-O-Methylation into Therapeutic RNA

The strategic placement of 2'-O-methylated nucleotides within a therapeutic RNA sequence is a key aspect of its design. There are two primary approaches to achieve this:

Chemical Synthesis of 2'-O-Methylated Oligonucleotides

For shorter RNA molecules such as siRNAs and antisense oligonucleotides, solid-phase phosphoramidite chemistry is the standard method of synthesis. This approach allows for the site-specific incorporation of 2'-O-methylated phosphoramidites at any desired position within the sequence. The synthesis is highly controlled and allows for the production of fully modified or chimeric oligonucleotides with precise chemical structures.

Diagram: Workflow for Chemical Synthesis of 2'-O-Methylated RNA

Caption: A simplified workflow for the chemical synthesis of RNA oligonucleotides containing 2'-O-methylated nucleotides.

Enzymatic Incorporation during In Vitro Transcription

For larger RNA molecules like mRNA, in vitro transcription (IVT) is the preferred method of production. 2'-O-methylation can be introduced co-transcriptionally or post-transcriptionally:

-

Co-transcriptional Capping: During IVT, cap analogs that already contain a 2'-O-methylated guanosine can be used. This results in the direct incorporation of a cap-1 structure at the 5' end of the mRNA.

-

Post-transcriptional Enzymatic Modification: Following IVT, the purified RNA can be treated with a recombinant 2'-O-methyltransferase enzyme, such as the vaccinia virus capping enzyme, which has both guanylyltransferase and methyltransferase activities. This enzyme can add the 7-methylguanosine cap and subsequently methylate the 2'-hydroxyl of the first transcribed nucleotide.

Analytical Techniques for the Verification of 2'-O-Methylation

Ensuring the presence and correct placement of 2'-O-methyl groups is a critical quality control step in the manufacturing of RNA therapeutics. A variety of analytical techniques can be employed for this purpose.

Chromatographic and Mass Spectrometric Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for the analysis of RNA modifications. Enzymatic digestion of the RNA into single nucleosides or short oligonucleotides, followed by LC-MS/MS analysis, can identify and quantify the presence of 2'-O-methylated nucleotides.[3]

-

Two-Dimensional Thin Layer Chromatography (2D-TLC): This is a classical method that can be used to separate radiolabeled nucleotides, allowing for the detection of modified species.[3]

Sequencing-Based Approaches

Recent advances in sequencing technology have enabled high-throughput and site-specific analysis of RNA modifications.

-

RiboMethSeq: This method relies on the principle that 2'-O-methylation protects the adjacent phosphodiester bond from alkaline hydrolysis. By sequencing the resulting RNA fragments, the positions of 2'-O-methylation can be inferred from the gaps in the cleavage profile.[3]

-

Nanopore Direct RNA Sequencing: This technology allows for the direct sequencing of native RNA molecules without the need for reverse transcription or amplification. The presence of a 2'-O-methyl group causes a characteristic change in the electrical signal as the RNA passes through the nanopore, enabling its direct detection and quantification at single-nucleotide resolution.[4][6] Machine learning algorithms, such as NanoNm, have been developed to accurately identify Nm sites from nanopore sequencing data.[6][7]

Table 1: Comparison of Analytical Techniques for 2'-O-Methylation

| Technique | Principle | Throughput | Quantitative? | Key Advantages | Limitations |

| LC-MS/MS | Separation by chromatography and mass-to-charge ratio detection of digested nucleosides/oligonucleotides. | Low to Medium | Yes | High sensitivity and specificity; provides absolute quantification. | Requires specialized equipment; destructive to the sample. |

| RiboMethSeq | Deep sequencing of RNA fragments after alkaline hydrolysis; 2'-O-Me sites are protected from cleavage. | High | Semi-quantitative | Transcriptome-wide analysis; good for abundant RNAs. | Indirect detection; can be biased by RNA structure. |

| Nanopore Sequencing | Direct detection of modifications based on altered electrical current as RNA passes through a nanopore. | High | Yes | Single-molecule resolution; direct detection of modifications; provides stoichiometric information. | Higher error rate compared to short-read sequencing; requires specialized bioinformatics tools. |

| DNAzyme-based Assay | Site-specific cleavage of RNA by DNAzymes is inhibited by 2'-O-methylation. | Low | Semi-quantitative | Simple and rapid method for site-specific analysis.[8] | Not suitable for transcriptome-wide analysis.[8] |

Functional Consequences and Therapeutic Implications

The strategic use of 2'-O-methylation extends beyond simply improving stability and reducing immunogenicity. The modification can also influence the functional behavior of the RNA therapeutic.

-

Impact on Translation: While 2'-O-methylation at the 5' cap is generally associated with enhanced translation efficiency, internal modifications can have varied effects. In some contexts, internal 2'-O-methylation has been shown to inhibit translation.[9][10] Therefore, the placement of these modifications must be carefully considered during the design phase to achieve the desired therapeutic outcome.

-

Modulation of RNA Structure and Interactions: By stabilizing specific conformations, 2'-O-methylation can influence the secondary structure of the RNA molecule.[1] This can, in turn, affect its interactions with RNA-binding proteins and other cellular components, potentially modulating its biological activity.

-

Connection to 3' UTR Shortening: Recent studies have shown a link between FBL-mediated 2'-O-methylation and the shortening of the 3' untranslated region (UTR) of mRNAs.[7] Shorter 3' UTRs are generally associated with increased mRNA stability, suggesting another mechanism by which this modification can enhance the longevity of therapeutic transcripts.[7]

Diagram: The Multifaceted Benefits of 2'-O-Methylation in RNA Therapeutics

Caption: A diagram illustrating how 2'-O-methylation leads to improved therapeutic outcomes through enhanced stability and immune evasion.

Future Perspectives and Conclusion

2'-O-methylation has already proven to be an indispensable tool in the development of successful RNA therapeutics, most notably the mRNA vaccines for COVID-19. As our understanding of the "epitranscriptome" deepens, the potential for leveraging this and other RNA modifications will continue to grow. Future research will likely focus on:

-

Optimizing Modification Patterns: Investigating the optimal placement and density of 2'-O-methyl groups for different therapeutic applications and delivery systems.

-

Exploring Other Modifications: Combining 2'-O-methylation with other chemical modifications to achieve synergistic effects on stability, efficacy, and safety.

-

Disease-Specific Applications: Tailoring RNA modification strategies for specific diseases, taking into account the unique cellular environments and potential for off-target effects.

References

-

2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. (n.d.). Nucleic Acids Research, Oxford Academic. Retrieved from [Link]

-

2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. (n.d.). Genes & Development. Retrieved from [Link]

-

Li, Q., et al. (2023). 2′-O-Methylation at internal sites on mRNA promotes mRNA stability. Cell Genomics. Retrieved from [Link]

-

2'-O-methylation. (n.d.). In Wikipedia. Retrieved from [Link]

-

What Is 2'-O-Methylation and How to Detect It. (n.d.). CD Genomics. Retrieved from [Link]

-

Motorin, Y., & Helm, M. (2019). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. International Journal of Molecular Sciences, 20(15), 3749. Retrieved from [Link]

-

DNAzyme-dependent Analysis of rRNA O-Methylation | Protocol Preview. (2019). JoVE. Retrieved from [Link]

-

Wu, K., et al. (2024). The detection, function, and therapeutic potential of RNA 2'-O-methylation. The Innovation, 5(2), 100575. Retrieved from [Link]

-

A new method for detecting sites of 2′-O-methylation in RNA molecules. (n.d.). ResearchGate. Retrieved from [Link]

-

The detection, function, and therapeutic potential of RNA 2'-O-methylation. (n.d.). The Innovation. Retrieved from [Link]

Sources

- 1. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2'-O-methylation - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]

- 5. The detection, function, and therapeutic potential of RNA 2’-O-methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nanoporetech.com [nanoporetech.com]

- 7. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. academic.oup.com [academic.oup.com]

- 10. The detection, function, and therapeutic potential of RNA 2'-O-methylation [the-innovation.org]

The Epitranscriptome: A-to-I and Beyond - A Technical Guide to the Discovery and Significance of Modified Nucleosides in RNA

<Technical Guide >

Introduction

For decades, RNA was largely considered a transient messenger, a simple intermediary in the central dogma of molecular biology. However, this perception has been fundamentally altered by the discovery of a vast and complex landscape of chemical modifications to RNA nucleosides, collectively termed the "epitranscriptome." These modifications, now known to number over 170, are not mere decorations but critical regulators of every aspect of RNA's life, from its structure and stability to its interactions with proteins and its ultimate translational fate.[1][2] This guide provides an in-depth technical exploration of the discovery, significance, and analysis of these modifications, with a focus on their implications for researchers, scientists, and drug development professionals.

The journey into the epitranscriptome began in 1957 with the identification of pseudouridine (Ψ), the "fifth nucleotide," in yeast RNA.[3] This discovery hinted at a layer of biological regulation beyond the genetic code itself. Subsequent research, particularly in the last two decades, has unveiled a dynamic and reversible world of RNA modifications, akin to the well-established field of epigenetics for DNA.[1][3] This guide will delve into the key players and processes that govern this intricate regulatory network.

The Cast of Characters: Writers, Erasers, and Readers

The dynamic nature of many RNA modifications is orchestrated by a dedicated enzymatic machinery, categorized into three main classes: "writers," "erasers," and "readers."[1][4][5][6] This enzymatic triad ensures that the epitranscriptomic landscape is not static but can be remodeled in response to cellular signals and environmental cues.

-

Writers: These are enzymes that catalyze the addition of chemical modifications to RNA. A prominent example is the METTL3/METTL14 methyltransferase complex, which is responsible for installing the most abundant internal modification in eukaryotic mRNA, N6-methyladenosine (m6A).[7][8] Other writers include pseudouridine synthases (PUS), which convert uridine to pseudouridine, and various methyltransferases responsible for modifications like 5-methylcytosine (m5C) and 7-methylguanosine (m7G).[7][8]

-

Erasers: These enzymes remove RNA modifications, providing a mechanism for reversibility and dynamic regulation. The discovery of the m6A demethylases, FTO (fat mass and obesity-associated protein) and ALKBH5, was a landmark moment, solidifying the concept of a dynamic epitranscriptome.[3][7][8]

-

Readers: These are proteins that specifically recognize and bind to modified nucleosides, thereby translating the chemical mark into a functional outcome. The YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2) are well-characterized readers of m6A.[1][8] Depending on the specific reader and its cellular context, m6A recognition can lead to enhanced translation, increased mRNA decay, or altered splicing.[7]

The Epitranscriptomic Machinery: A Logical Relationship

Caption: The dynamic interplay of writers, erasers, and readers in RNA modification.

The Functional Significance of Modified Nucleosides

RNA modifications are not randomly distributed; they are strategically placed to fine-tune the function of different RNA species.

Transfer RNA (tRNA) and Ribosomal RNA (rRNA): The Pioneers of Modification

Historically, tRNAs and rRNAs were the first RNA species in which modifications were extensively studied.[3] In these non-coding RNAs, modifications are crucial for maintaining their structural integrity and ensuring the fidelity and efficiency of protein synthesis.[9][10][11]

-

tRNA: Modifications in the anticodon loop, particularly at the wobble position (position 34) and position 37, are critical for accurate codon recognition and preventing frameshifting during translation.[10][12] Modifications in the core region of the tRNA molecule contribute to its characteristic L-shaped three-dimensional structure, which is essential for its function.[9][12]

-

rRNA: Modifications in rRNA are clustered in functionally important regions of the ribosome, such as the peptidyl transferase center and the decoding center. These modifications are thought to fine-tune ribosome structure and function, ensuring efficient and accurate protein synthesis.

Messenger RNA (mRNA): A New Frontier in Gene Regulation

The discovery of widespread and dynamic modifications in mRNA has revolutionized our understanding of gene expression.[13][14] Unlike the generally stable modifications in tRNA and rRNA, mRNA modifications can be dynamically regulated, providing a rapid and flexible means of controlling protein production.

-

N6-methyladenosine (m6A): As the most abundant internal modification in mRNA, m6A has been a major focus of research.[7][13] It is typically found in a consensus sequence of DRACH (where D=A, G, or U; R=A or G; H=A, C, or U) and is enriched near stop codons and in 3' untranslated regions (UTRs).[7] The functional consequences of m6A are diverse and context-dependent, influencing mRNA splicing, nuclear export, stability, and translation.[1][7]

-

Pseudouridine (Ψ): Once thought to be absent from mRNA, pseudouridine has now been identified at hundreds of sites in the transcriptomes of yeast and mammals.[15][16][17] The presence of pseudouridine can alter the local structure of mRNA and has been shown to affect mRNA stability and translation, including promoting stop codon readthrough.[13][17]

-

5-methylcytosine (m5C): Another important mRNA modification, m5C, has been implicated in regulating mRNA export and stability.[18]

Table 1: Key Modified Nucleosides and Their Functions

| Modification | RNA Type(s) | Key Function(s) |

| N6-methyladenosine (m6A) | mRNA, lncRNA | Splicing, nuclear export, stability, translation regulation[1][7] |

| Pseudouridine (Ψ) | tRNA, rRNA, snRNA, mRNA | Structural stability, codon recognition, translation fidelity[9][13][17] |

| 5-methylcytosine (m5C) | tRNA, rRNA, mRNA | Structural stability, mRNA export and stability[12][18] |

| N1-methyladenosine (m1A) | tRNA, rRNA, mRNA | Structural stability, translation inhibition[1] |

| 7-methylguanosine (m7G) | mRNA (5' cap), tRNA, rRNA | mRNA translation initiation, tRNA stability[8] |

| Inosine (I) | tRNA, mRNA | Codon recognition (wobble pairing), RNA editing[19] |

Analytical Techniques for Deciphering the Epitranscriptome

The study of RNA modifications has been propelled by the development of sophisticated analytical techniques for their detection, quantification, and mapping.[20][21][22] These methods can be broadly categorized into two main approaches: mass spectrometry-based methods and next-generation sequencing-based methods.

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry is a powerful tool for the direct detection and quantification of modified nucleosides.[23][24][25]

Experimental Protocol: LC-MS/MS for Global RNA Modification Profiling

-

RNA Isolation and Purification: Isolate total RNA from the biological sample of interest. For mRNA analysis, purify the mRNA fraction using oligo(dT) magnetic beads.[24]

-

Enzymatic Digestion: Digest the purified RNA into individual nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).[24][26]

-

Liquid Chromatography (LC) Separation: Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).[27]

-

Tandem Mass Spectrometry (MS/MS) Analysis: Introduce the separated nucleosides into a tandem mass spectrometer. The first mass analyzer selects for the precursor ion (the intact nucleoside), which is then fragmented in a collision cell. The second mass analyzer separates the resulting fragment ions, generating a characteristic fragmentation pattern that allows for the unambiguous identification and quantification of the modified nucleoside.[27][28]

Causality Behind Experimental Choices: The enzymatic digestion to single nucleosides is crucial as it allows for the analysis of the chemical composition of the RNA without the confounding factor of sequence context.[29] The use of tandem mass spectrometry provides high specificity and sensitivity, enabling the detection of even low-abundance modifications.[28]

Next-Generation Sequencing (NGS)-Based Methods

NGS-based methods have revolutionized the field by enabling the transcriptome-wide mapping of RNA modifications at single-nucleotide resolution.[20][21] These techniques can be classified into three main categories.[20]

-

Antibody-Based Enrichment: This approach, exemplified by m6A-Seq (also known as MeRIP-Seq), utilizes an antibody specific to a particular modification to enrich for RNA fragments containing that modification.[20][21] The enriched fragments are then sequenced and mapped back to the transcriptome to identify the locations of the modification.

-

Chemical or Enzymatic Treatment: Some methods rely on chemical reagents or enzymes that specifically react with or are blocked by certain modifications, leading to a detectable signature during reverse transcription. For instance, bisulfite sequencing, adapted from DNA analysis, can be used to map m5C.[30]

-

Reverse Transcription Signature: Certain modifications can directly affect the reverse transcriptase enzyme, causing it to pause or misincorporate nucleotides during cDNA synthesis.[20][30] These "scars" in the sequencing data can be used to infer the location of the modification.

Workflow for Antibody-Based RNA Modification Mapping (e.g., m6A-Seq)

Caption: A streamlined workflow for m6A-Seq analysis.

RNA Modifications in Disease and as Therapeutic Targets

The critical role of RNA modifications in regulating gene expression makes it unsurprising that their dysregulation is implicated in a wide range of human diseases, including cancer, neurological disorders, and metabolic diseases.[1][31][32][33]

-

Cancer: Aberrant levels of RNA modifications and their associated enzymes have been linked to various cancers.[6][31] For example, the m6A writer METTL3 and the eraser FTO have been shown to act as oncogenes or tumor suppressors in different cancer types.[6] Dysregulation of m5C and pseudouridine has also been implicated in tumorigenesis.[18][31]

-

Neurological Disorders: The proper functioning of the nervous system relies on precise gene expression, and defects in RNA modification pathways have been linked to intellectual disability, neurodegenerative diseases, and psychiatric disorders.[31] For instance, the m6A eraser FTO has been associated with an impairment of dopamine receptor signaling.[31]

-

Therapeutic Potential: The emerging understanding of the role of RNA modifications in disease has opened up new avenues for therapeutic intervention.[34][35][36][37] The enzymes of the epitranscriptomic machinery, particularly the writers and erasers, are attractive drug targets.[35][36] Small molecule inhibitors targeting these enzymes are currently in development and hold promise for the treatment of various diseases.[35][37] An agent that inhibits the METTL3 enzyme has already entered clinical trials.[35][36]

Future Perspectives

The field of epitranscriptomics is still in its relative infancy, and many exciting discoveries lie ahead. Future research will likely focus on:

-

Discovering new modifications and their functions: While over 170 modifications are known, the functions of many remain to be elucidated.[1][38]

-

Developing novel analytical techniques: There is a need for improved methods to detect and map RNA modifications with higher sensitivity, specificity, and throughput, including at the single-cell and single-molecule level.[23][39][40]

-

Understanding the interplay between different modifications: It is becoming clear that different RNA modifications can interact with each other to create a complex regulatory code.

-

Translating basic discoveries into clinical applications: The development of drugs targeting the epitranscriptomic machinery is a promising area of research that could lead to new treatments for a wide range of diseases.[41]

Conclusion

The discovery of a rich and dynamic landscape of modified nucleosides in RNA has fundamentally changed our understanding of gene regulation. The epitranscriptome represents a critical layer of biological control that influences virtually all aspects of RNA biology. As our ability to detect and manipulate these modifications continues to improve, so too will our understanding of their roles in health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

-

Schwartz, S., & Motorin, Y. (2017). Next-generation sequencing technologies for detection of modified nucleotides in RNAs. RNA biology, 14(9), 1124–1137. [Link]

-

Wang, Y., Li, S., & Li, J. (2022). Advances in Quantitative Techniques for Mapping RNA Modifications. International journal of molecular sciences, 23(24), 15694. [Link]

- Schwartz, S., & Motorin, Y. (2017). Next-generation sequencing technologies for detection of modified nucleotides in RNAs. RNA Biology, 14(9), 1124-1137.

- He, C., & Yi, C. (2018). Analytical Methods for Deciphering RNA Modifications. Accounts of Chemical Research, 51(9), 1934-1943.

-

Jonkhout, N., Tran, J., Smith, M. A., Schonrock, N., Mattick, J. S., & Novoa, E. M. (2017). The RNA modification landscape in human disease. RNA (New York, N.Y.), 23(12), 1754–1769. [Link]

-

Wiener, D., & Schwartz, S. (2021). RNA modifications as emerging therapeutic targets. Wiley interdisciplinary reviews. RNA, 12(6), e1671. [Link]

-

Sun, T., Wu, R., & Ming, L. (2019). The role of m6A RNA methylation in cancer. Biomedicine & pharmacotherapy = Biomedecine & pharmacotherapie, 112, 108613. [Link]

- Bar-Yaacov, D., Pilpel, Y., & Mishmar, D. (2012). The importance of RNA modifications: From cells to muscle physiology. Wiley Interdisciplinary Reviews: RNA, 13(4), e1700.

-

mRNA Modification Analysis by MS. (n.d.). CD Genomics. Retrieved January 21, 2026, from [Link]

- Wiener, D., & Schwartz, S. (2023). The Proteins of mRNA Modification: Writers, Readers, and Erasers. Annual Review of Biochemistry, 92, 29-57.

-

National Academies of Sciences, Engineering, and Medicine. (2024). Charting a Future for Sequencing RNA and Its Modifications: A New Era for Biology and Medicine. The National Academies Press. [Link].

-

DeMott, M. S., & Limbach, P. A. (2016). Mass Spectrometry of Modified RNAs: Recent Developments. Accounts of chemical research, 49(10), 2128–2136. [Link]

-

Chen, X., & He, C. (2025). RNA Modifications in Health and Disease. Advanced science (Weinheim, Baden-Wurttemberg, Germany), e2403541. Advance online publication. [Link]

-

Grosjean, H. (2015). RNA modification: the Golden Period 1995-2015. RNA (New York, N.Y.), 21(4), 573–577. [Link]

-

Chen, X. Y., Zhang, J., & Zhu, Q. S. (2025). Research on RNA modification in disease diagnosis and prognostic biomarkers: current status and challenges. Briefings in bioinformatics, 26(4), bbae317. [Link]

-

He, C. (2025). RNA modification systems as therapeutic targets. Nature reviews. Drug discovery, 10.1038/s41573-025-01280-8. Advance online publication. [Link]

-

Hartstock, K., & Rentmeister, A. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of chemical research, 56(23), 3271–3282. [Link]

-

Motorin, Y., & Marchand, V. (2021). Methods for RNA Modification Mapping Using Deep Sequencing: Established and New Emerging Technologies. Genes, 12(3), 326. [Link]

- Zaccara, S., Ries, R. J., & Jaffrey, S. R. (2019). The Proteins of mRNA Modification: Writers, Readers, and Erasers. Cell, 178(6), 1308-1324.

-

Vangaveti, S., & Agris, P. F. (2019). Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function. Biomolecules, 9(10), 574. [Link]

- He, C., & Yi, C. (2018). Analytical Methods for Deciphering RNA Modifications. Accounts of Chemical Research, 51(9), 1934-1943.

-

Mass Spectrometry: An Ideal Method For Rna Modification Analysis. (2019). ScholarlyCommons. Retrieved from [Link]

- He, C. (2025). RNA modification systems as therapeutic targets.

-

Limbach, P. A., & Fabris, D. (2024). Analysis of RNA and Its Modifications. Annual review of analytical chemistry (Palo Alto, Calif.), 17(1), 1–20. [Link]

-

Study.com. (2023, November 21). RNA Modification | Definition & Mechanism [Video]. YouTube. [Link]

-

DeMott, M. S., & Limbach, P. A. (2016). Analysis of RNA and its Modifications. Annual review of analytical chemistry (Palo Alto, Calif.), 9(1), 223–244. [Link]

-

Vaidyanathan, P. P., AlSadhan, I., Merriman, D. K., Al-Hashimi, H. M., & Herschlag, D. (2017). Pseudouridine and N6-methyladenosine modifications weaken PUF protein/RNA interactions. RNA (New York, N.Y.), 23(5), 673–681. [Link]

- Li, S., & Mason, C. E. (2014). RNA-Guided RNA Modifications: Biogenesis, Functions, and Applications. Accounts of chemical research, 47(12), 3731–3739.

- Grosjean, H., de Crécy-Lagard, V., & Marck, C. (2007). Functions of modified nucleosides in tRNA. Biochimie, 89(10), 1155-1168.

-

Kirchner, S., & Ignatova, Z. (2015). Nucleoside modifications in the regulation of gene expression: focus on tRNA. Biochimica et biophysica acta, 1849(7), 894–902. [Link]

-

He, C. (2023). RNA modification: mechanisms and therapeutic targets. Signal transduction and targeted therapy, 8(1), 302. [Link]

-

Borchardt, E. K., & Martinez, N. M. (2024). Recent developments, opportunities, and challenges in the study of mRNA pseudouridylation. Wiley interdisciplinary reviews. RNA, e1848. Advance online publication. [Link]

-

Shomu's Biology. (2014, April 14). Modified nucleosides in RNA [Video]. YouTube. [Link]

-

Chen, Y., Yang, Y., & Zhong, R. (2019). Ontogenic mRNA expression of RNA modification writers, erasers, and readers in mouse liver. PloS one, 14(12), e0227101. [Link]

- National Academies of Sciences, Engineering, and Medicine. (2024). Charting a Future for Sequencing RNA and Its Modifications: A New Era for Biology and Medicine.

- Vaidyanathan, P. P., AlSadhan, I., Merriman, D. K., Al-Hashimi, H. M., & Herschlag, D. (2017). Pseudouridine and N-6 methyladenosine modifications weaken PUF protein/RNA interactions. RNA, 23(5), 673-681.

- National Academies of Sciences, Engineering, and Medicine. (2023). Toward Sequencing and Mapping of RNA Modifications: Proceedings of a Workshop—in Brief.

-

Boccaletto, P., Machnicka, M. A., Purta, E., Piatkowski, P., Baginski, B., Wirecki, T. K., de Crécy-Lagard, V., Ross, R., Limbach, P. A., Kotter, A., Helm, M., & Bujnicki, J. M. (2018). MODOMICS: a database of RNA modification pathways. 2017 update. Nucleic acids research, 46(D1), D303–D307. [Link]

- Desrosiers, R., Friderici, K., & Rottman, F. (1974). Identification of methylated nucleosides in messenger RNA from Novikoff hepatoma cells.

- He, C., & Yi, C. (2020). Role of main RNA modifications in cancer: N6-methyladenosine, 5-methylcytosine, and pseudouridine.

-